Z-Phe-Leu-OH
Overview
Description
Conformations of Z-Phe-Leu-OH
Synthesis Analysis The synthesis of peptides containing Z-alpha,beta-dehydroleucine (delta ZLeu) has been explored, particularly focusing on tripeptides like Boc-Pro-delta ZLeu-Gly-NHEt and Boc-Pro-delta ZPhe-Gly-NHEt. These peptides were synthesized and their solution conformations were investigated using high-resolution 1H NMR and IR spectroscopy. The studies revealed that delta ZLeu, similar to delta ZPhe, exhibits a strong tendency to stabilize folded Type II beta-turn conformations when it is present at the i + 2 position in the peptide sequence .
Molecular Structure Analysis The molecular structure of Z-Phe-Leu-OH can be inferred from the conformational studies of related peptides. The presence of delta ZLeu or delta ZPhe in the peptide sequence promotes the formation of Type II beta-turns, which are secondary structures in peptides and proteins. These turns are characterized by a 180-degree turn involving four amino acid residues, which helps in stabilizing the overall peptide structure .
Chemical Reactions Analysis While the provided papers do not directly discuss the chemical reactions of Z-Phe-Leu-OH, the synthesis of related peptides suggests that Z-Phe-Leu-OH could undergo similar reactions. For instance, the formation of Type II beta-turns in peptides can influence their reactivity and interaction with other molecules, potentially affecting processes like protein folding, recognition, and binding .
Physical and Chemical Properties Analysis The physical and chemical properties of Z-Phe-Leu-OH can be partially deduced from the structural characterization of related compounds. For example, the synthesis of Zn(O3PCH2OH) demonstrates the formation of a microporous structure with channels, which is a result of the coordination between zinc atoms and the oxygen atoms of the phosphonate group. This indicates that the presence of zinc and phosphonate groups can lead to the formation of complex structures with unique physical properties . Additionally, the synthesis of ZnO nanoparticles at different pH values shows that the particle size and optical properties such as band gaps can vary significantly, suggesting that the physical and chemical properties of Z-Phe-Leu-OH could also be influenced by the conditions under which it is synthesized .
Scientific Research Applications
Antagonism toward Formyl-Peptide Receptors
Z-Phe-Leu-OH analogues demonstrate significant biological action by antagonizing formyl-peptide receptors in human neutrophils. Studies have shown that certain analogues of Z-Phe-Leu-OH are more active antagonists compared to their reference counterparts. These peptides inhibit superoxide anion production and lysozyme release more efficaciously than neutrophil chemotaxis, indicating their potential in therapeutic applications related to immune responses and inflammation (Dalpiaz et al., 2002).
Chemotactic Peptide Analog Research
Z-Phe-Leu-OH derivatives have been synthesized to evaluate the effects of substitutions on activity and conformation in chemotactic peptides. These derivatives exhibit high biological activity, like stimulating superoxide production by rabbit neutrophils. NMR analysis of these analogs has provided insights into their solution conformation, contributing to our understanding of peptide structure-function relationships (Chauhan et al., 1988).
Role in Zinc Finger Motif
Z-Phe-Leu-OH is crucial in the structural integrity of the zinc finger motif, a common protein domain. The substitution of phenylalanine (Phe) in this motif with leucine (Leu) significantly alters the protein's stability and interaction with DNA. Understanding these interactions has implications in genetic regulation and protein design (Jasanoff & Weiss, 1993).
Photocatalytic Hydrogen Evolution
Z-Phe-Leu-OH is associated with photocatalytic hydrogen evolution (PHE), particularly in the construction of Z-scheme photocatalysts. Research has shown that certain composites involving Z-Phe-Leu-OH-related structures demonstrate superior PHE rates, indicating potential in renewable energy applications (Gao et al., 2019).
Controlled Self-Assembly of Modified Amino Acids
Carbobenzoxyphenylalanine (Z-Phe-OH) and related compounds have been studied for their self-assembly properties, forming well-defined morphologies like fibers and spherical structures. These studies are crucial for the development of novel materials with applications in various industries (Gour et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXOGVHBFUSFH-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-Leu-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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